3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
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Overview
Description
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound consists of a phenoxy group substituted with chlorine and methyl groups, linked to a propan-1-amine moiety, and further combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step might involve the reaction of 4-chloro-2-methylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the desired amine.
Combination with Oxalic Acid: Finally, the amine is combined with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenoxy groups.
Reduction: Reduction reactions might target the phenoxy group or the amine.
Substitution: The chlorine atom on the phenoxy group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could replace the chlorine atom with another functional group.
Scientific Research Applications
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid could have various applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications, though this would require extensive research and clinical trials.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-2-methylphenoxy)propan-1-amine: Lacks the methoxyethyl group.
3-(4-chloro-2-methylphenoxy)-N-methylpropan-1-amine: Contains a methyl group instead of the methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group and the combination with oxalic acid might confer unique properties such as increased solubility, stability, or specific biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-8-3-6-15-7-9-16-2;3-1(4)2(5)6/h4-5,10,15H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARQHBEBZZNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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